molecular formula C9H16 B13821743 Trimethyl cyclohexene

Trimethyl cyclohexene

Cat. No.: B13821743
M. Wt: 124.22 g/mol
InChI Key: GLAJVFVWRKTVLL-UHFFFAOYSA-N
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Description

Trimethyl cyclohexene, also known as 1,3,3-trimethylcyclohexene, is an organic compound with the molecular formula C9H16. It is a cycloalkene, which means it contains a ring structure with a double bond. This compound is notable for its unique structure, which includes three methyl groups attached to a cyclohexene ring. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyl cyclohexene can be synthesized through several methods. One common approach involves the dehydration of trimethylcyclohexanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under controlled temperature conditions to prevent over-dehydration and formation of unwanted by-products.

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic hydrogenation of trimethylbenzene. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The hydrogenation reaction selectively reduces the aromatic ring to form the cyclohexene structure while preserving the methyl groups.

Chemical Reactions Analysis

Types of Reactions

Trimethyl cyclohexene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form trimethylcyclohexanone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to trimethylcyclohexane using hydrogen gas in the presence of a metal catalyst.

    Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine replace hydrogen atoms on the cyclohexene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under mild heating conditions.

    Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst at elevated temperatures and pressures.

    Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of a light source or a radical initiator.

Major Products

    Oxidation: Trimethylcyclohexanone

    Reduction: Trimethylcyclohexane

    Substitution: Halogenated this compound derivatives

Scientific Research Applications

Trimethyl cyclohexene has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: this compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of trimethyl cyclohexene in chemical reactions involves the interaction of its double bond with various reagents. For example, during oxidation, the double bond is attacked by the oxidizing agent, leading to the formation of an epoxide intermediate, which is then further oxidized to form the ketone. In reduction reactions, the double bond is hydrogenated to form a saturated cyclohexane ring. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Trimethyl cyclohexene can be compared with other similar compounds, such as:

    Cyclohexene: A simpler cycloalkene with no methyl groups. It undergoes similar reactions but lacks the steric hindrance provided by the methyl groups.

    1,3,3-Trimethylcyclohexane: A fully saturated analog of this compound. It is less reactive due to the absence of a double bond.

    2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde: A related compound with an additional aldehyde functional group, which introduces different reactivity and applications.

This compound is unique due to its specific substitution pattern and the presence of three methyl groups, which influence its reactivity and the types of reactions it can undergo.

Properties

IUPAC Name

3,4,6-trimethylcyclohexene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16/c1-7-4-5-8(2)9(3)6-7/h4-5,7-9H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLAJVFVWRKTVLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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